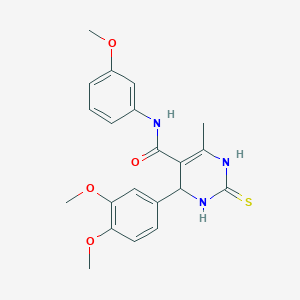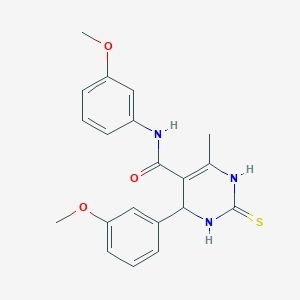![molecular formula C20H15NO2S B295378 6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile](/img/structure/B295378.png)
6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile, also known as MSC, is a synthetic compound that has been widely used in scientific research. It belongs to the family of chromene derivatives and has been found to possess a range of biological activities. In
Mecanismo De Acción
The exact mechanism of action of 6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile is not fully understood. However, it has been proposed that 6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile exerts its biological activities by modulating various signaling pathways. For example, 6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a key regulator of inflammation. 6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile has also been found to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO) in cells, which are involved in oxidative stress and inflammation. 6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile has also been found to increase the levels of glutathione, which is an important antioxidant in cells. In addition, 6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile in lab experiments is its low toxicity. 6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile has been found to have a high safety profile and is well-tolerated in animals. In addition, 6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile is stable under a range of conditions and can be easily synthesized in large quantities. However, one of the limitations of using 6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of 6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile. One area of research is the development of novel 6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile derivatives with improved biological activities. Another area of research is the investigation of the potential therapeutic applications of 6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile in various diseases, such as cancer and viral infections. In addition, further studies are needed to elucidate the exact mechanism of action of 6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile and to identify its molecular targets.
Métodos De Síntesis
6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile can be synthesized using a variety of methods. One of the most commonly used methods is the Knoevenagel condensation reaction between 4-(methylsulfanyl)benzaldehyde and ethyl cyanoacetate in the presence of a base such as piperidine. The resulting product is then subjected to cyclization using polyphosphoric acid to form the chromene ring. The vinyl group is introduced by reacting the chromene derivative with acetylene in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile has been extensively studied for its biological activities. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. 6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.
Propiedades
Fórmula molecular |
C20H15NO2S |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
6-methyl-4-[(E)-2-(4-methylsulfanylphenyl)ethenyl]-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C20H15NO2S/c1-13-3-10-19-17(11-13)16(18(12-21)20(22)23-19)9-6-14-4-7-15(24-2)8-5-14/h3-11H,1-2H3/b9-6+ |
Clave InChI |
JAMFHWMYUYASFO-RMKNXTFCSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1)OC(=O)C(=C2/C=C/C3=CC=C(C=C3)SC)C#N |
SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2C=CC3=CC=C(C=C3)SC)C#N |
SMILES canónico |
CC1=CC2=C(C=C1)OC(=O)C(=C2C=CC3=CC=C(C=C3)SC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-[4-(dimethylamino)phenyl]-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B295336.png)


